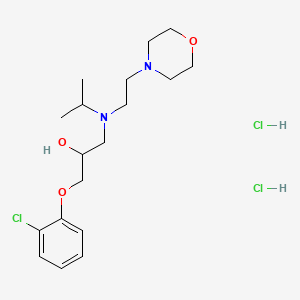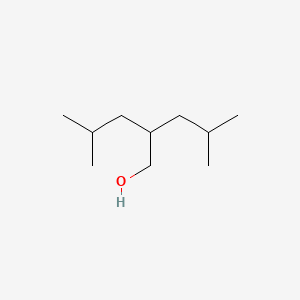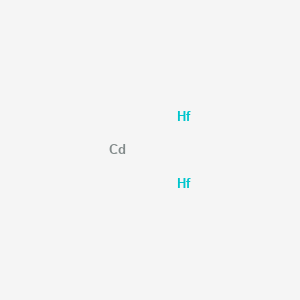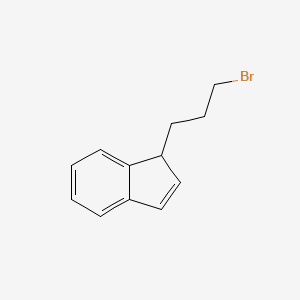![molecular formula C12H16N2O2S2 B14715471 [2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate CAS No. 22134-62-9](/img/structure/B14715471.png)
[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications, due to their versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate typically involves the reaction of a phenyl derivative with dimethylcarbamothioyl chloride and N-methylcarbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method, which involves the reaction of carbonylimidazolide in water with a nucleophile. This method is efficient and does not require an inert atmosphere, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted carbamates .
Aplicaciones Científicas De Investigación
[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Mecanismo De Acción
The mechanism of action of [2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate involves the inhibition of cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. By inhibiting these enzymes, the compound disrupts nerve signal transmission, leading to its pesticidal and potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid used in the textile and polymer industries.
Ethyl carbamate: Known for its use in the production of pharmaceuticals and as a preservative in wines.
Uniqueness
[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate is unique due to its complex structure, which imparts specific chemical properties that make it suitable for specialized applications in organic synthesis, medicine, and industry. Its ability to act as a photoremovable protecting group and its promising antifungal activity further distinguish it from simpler carbamates .
Propiedades
Número CAS |
22134-62-9 |
|---|---|
Fórmula molecular |
C12H16N2O2S2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H16N2O2S2/c1-13-11(15)16-10-7-5-4-6-9(10)8-18-12(17)14(2)3/h4-7H,8H2,1-3H3,(H,13,15) |
Clave InChI |
MXMUABYPVRCDLB-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=CC=CC=C1CSC(=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


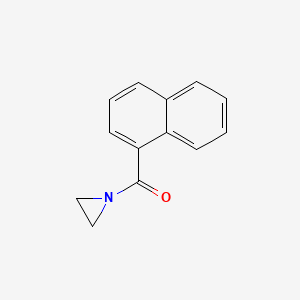
![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)
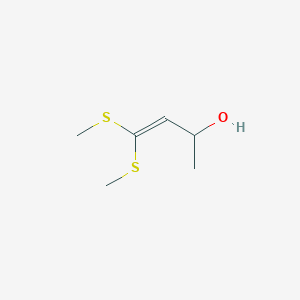



![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
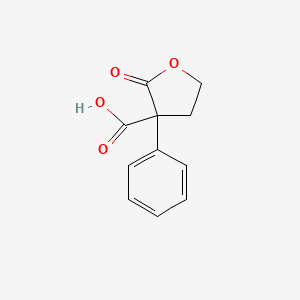
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
